molecular formula C25H28N2O6 B112298 4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 218278-58-1

4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B112298
M. Wt: 452.5 g/mol
InChI Key: ZVHNNCSUTNWKFC-UHFFFAOYSA-N
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Description

This compound, also known as ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, has the empirical formula C25H28N2O6 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 452.51 .

Scientific Research Applications

Enzyme Inhibition and Biological Activities

  • Enzyme Inhibition : A study by Chonan et al. (2011) explores the use of tert-butoxycarbonyl group, a component of the chemical , in inhibiting acetyl-CoA carboxylase (ACC1/2), showing significant enzyme inhibition and reduced hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).
  • Antimicrobial and Anthelmintic Activity : Sanjeevarayappa et al. (2015) synthesized a compound related to the chemical, demonstrating its utility in in vitro antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Crystal Engineering and Structural Studies

  • Crystal Structure Exploration : Mundwiler et al. (2004) and Faizi et al. (2016) conducted studies that contribute to understanding the crystal structures of compounds containing tert-butoxycarbonyl, which is crucial for drug design and material science (Mundwiler et al., 2004); (Faizi et al., 2016).

Drug Development and Synthesis

  • Synthesis of Novel Compounds : Patel et al. (2011) and Mellor et al. (1997) describe the synthesis of novel compounds using elements similar to the chemical, highlighting its potential in developing new pharmaceuticals (Patel et al., 2011); (Mellor et al., 1997).

Radioligand Development for Imaging

  • PET Imaging : Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives, closely related to the chemical, for potential PET imaging of dopamine receptors, indicating its relevance in neuroimaging (Gao et al., 2008).

Chemical Synthesis and Medicinal Chemistry

  • Diverse Applications in Synthesis : Studies by Ahmad et al. (1992), Mollica et al. (2012), and Clark et al. (1991) showcase the broad utility of compounds similar to the chemical in synthesizing a range of biochemicals, further affirming its versatility in chemical synthesis and medicinal chemistry applications (Ahmad et al., 1992); (Mollica et al., 2012); (Clark et al., 1991).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNNCSUTNWKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373544
Record name 1-(tert-Butoxycarbonyl)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

CAS RN

218278-58-1
Record name 1-(tert-Butoxycarbonyl)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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